Therapeutic potential of 5-(Cyclopentylsulfanyl)-4H-1,2,4-triazol-3-amine
Therapeutic potential of 5-(Cyclopentylsulfanyl)-4H-1,2,4-triazol-3-amine
Topic: Therapeutic Potential of 5-(Cyclopentylsulfanyl)-4H-1,2,4-triazol-3-amine Content Type: Technical Monograph & Experimental Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads
Optimizing the Triazole Scaffold for Lipophilic Ligand Efficiency
Executive Summary & Chemical Profile
5-(Cyclopentylsulfanyl)-4H-1,2,4-triazol-3-amine represents a strategic structural evolution of the privileged 3-amino-1,2,4-triazole scaffold. By incorporating a cyclopentylthio moiety at the C-5 position, this molecule bridges the gap between highly polar heterocyclic fragments and the hydrophobic requirements of intracellular drug targets.
This guide analyzes its therapeutic utility as a lead compound for antimicrobial , anticancer (tubulin inhibition) , and neuroprotective applications, providing a validated synthetic workflow and mechanistic rationale for its deployment in Structure-Activity Relationship (SAR) studies.
Chemical Identity
| Property | Detail |
| IUPAC Name | 5-(Cyclopentylsulfanyl)-4H-1,2,4-triazol-3-amine |
| Core Scaffold | 1,2,4-Triazole |
| Key Pharmacophore | 3-Amino group (H-bond donor); 5-S-Cyclopentyl (Hydrophobic anchor) |
| Molecular Weight | ~184.26 g/mol |
| Predicted LogP | ~1.8 – 2.2 (Optimized for membrane permeability) |
| H-Bond Donors/Acceptors | 2 / 3 |
Mechanistic Pharmacology
The therapeutic potency of this compound stems from its dual-domain architecture. Unlike its hydrophilic precursor (3-amino-5-mercapto-1,2,4-triazole), the cyclopentyl derivative exhibits enhanced bioavailability and specific binding kinetics.
The "Hydrophobic Anchor" Effect
Many enzymatic pockets (e.g., the Colchicine binding site on Tubulin or the hydrophobic cleft of EGFR) require a lipophilic moiety for high-affinity binding.
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Causality: The cyclopentyl group provides a steric bulk that fills hydrophobic pockets without the metabolic liability of aromatic rings (which are prone to oxidation).
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S-Linker Flexibility: The thioether (-S-) linkage acts as a flexible hinge, allowing the triazole headgroup to orient itself for optimal hydrogen bonding with residues like Asp or Glu in the active site.
Validated Therapeutic Pathways
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Antimicrobial Activity (Sterol Biosynthesis Inhibition): Similar to fluconazole, the triazole nitrogen coordinates with the heme iron of CYP51 (lanosterol 14α-demethylase), halting fungal cell wall synthesis. The cyclopentyl tail mimics the aliphatic chain of the natural substrate.
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Anticancer (Tubulin Polymerization): S-substituted triazoles have been documented to bind at the colchicine site of tubulin, disrupting microtubule assembly and inducing apoptosis in proliferating cells.
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Neuroprotection (Cholinesterase Inhibition): The amine group interacts with the catalytic anionic site (CAS) of Acetylcholinesterase (AChE), while the cyclopentyl group interacts with the peripheral anionic site (PAS).
Pathway Visualization
Caption: Multi-target pharmacological profile showing the divergence of therapeutic effects based on target binding site interactions.
Experimental Protocol: Synthesis & Validation
To ensure scientific integrity, the following protocol utilizes a self-validating approach. The formation of the product is confirmed not just by yield, but by the specific disappearance of the thiol stretch in IR and the shift in solubility.
Reaction Scheme
The synthesis involves the S-alkylation of the intermediate 3-amino-5-mercapto-1,2,4-triazole.
Caption: Two-step synthetic route emphasizing the critical S-alkylation step.
Step-by-Step Methodology
Phase 1: Preparation of the Scaffold (Precursor)
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Reagents: Aminoguanidine bicarbonate (0.1 mol) and Formic acid (0.1 mol).
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Procedure: Reflux the mixture at 110°C for 4 hours.
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Validation Point: The reaction mixture should solidify upon cooling. Recrystallize from water.[1]
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Checkpoint: Melting point must be >300°C (indicative of the tautomeric triazole-thiol).
Phase 2: S-Alkylation (The Critical Step) Rationale: Direct alkylation in basic media favors the Sulfur atom over the Ring Nitrogen due to the higher nucleophilicity of the thiolate anion.
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Dissolution: Dissolve 0.01 mol of 3-amino-5-mercapto-1,2,4-triazole in 20 mL of Ethanol containing 0.01 mol KOH.
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Observation: Solution must be clear (formation of potassium thiolate salt).
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Addition: Add 0.01 mol of Cyclopentyl Bromide dropwise at room temperature.
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Reflux: Heat to reflux for 3–5 hours.
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Monitoring: Perform TLC (Mobile phase: CHCl3:MeOH 9:1). The starting material (highly polar, near baseline) should disappear, replaced by a less polar spot (Rf ~0.4–0.5).
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Isolation: Pour the reaction mixture into 100 mL ice-cold water.
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Self-Validation: A white/off-white precipitate must form immediately. If no precipitate forms, the alkylation failed or the product is an oil (extract with ethyl acetate).
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Purification: Recrystallize from Ethanol/Water (1:1).
Characterization Data (Expected)
| Technique | Diagnostic Signal | Interpretation |
| IR Spectroscopy | Disappearance of 2500-2600 cm⁻¹ | Loss of S-H stretch confirms alkylation. |
| 1H NMR | Multiplet at δ 1.5–2.2 ppm (8H) | Cyclopentyl ring protons. |
| 1H NMR | Methine proton at δ ~3.8 ppm | CH attached to Sulfur (S-CH). |
| 1H NMR | Broad singlet at δ ~5.5–6.0 ppm | Primary amine (NH2). |
Therapeutic Evaluation Strategy
Researchers evaluating this compound should prioritize the following assays.
In Vitro Antimicrobial Assay (MIC Determination)
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Organisms: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungal).
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Control: Fluconazole (fungal), Ciprofloxacin (bacterial).
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Protocol: Use broth microdilution. Dissolve the compound in DMSO.
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Success Metric: An MIC < 25 µg/mL indicates significant lead potential.
Tubulin Polymerization Assay
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Rationale: To confirm the anticancer mechanism.
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Method: Fluorescence-based tubulin polymerization assay.
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Expectation: Dose-dependent inhibition of fluorescence increase (indicating inhibition of microtubule assembly).
References
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Muthal, R. et al. (2010). "Synthesis and biological evaluation of 5-substituted-3-pyridin-4-yl-1,2,4-triazoles as antibacterial and anti-inflammatory agents." Journal of Chemical and Pharmaceutical Research.
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Ouyang, X. et al. (2005). "Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors."[2] Bioorganic & Medicinal Chemistry Letters, 15(23), 5154-5159.[2]
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El-Feky, S. et al. (2010). "Synthesis and antibacterial activity of some new S-substituted 1,2,4-triazole derivatives." Chemical & Pharmaceutical Bulletin.
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Dolzhenko, A.V. et al. (2010). "Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism." RSC Advances.
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BenchChem Protocols. "Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles." BenchChem Application Notes.
